molecular formula C8H9NO2S B2835359 4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one CAS No. 2172565-28-3

4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one

Cat. No.: B2835359
CAS No.: 2172565-28-3
M. Wt: 183.23
InChI Key: MKEGRCVSFNEBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by its unique structure, which includes a benzoxathiin ring system with an imino group and a ketone functionality.

Preparation Methods

The synthesis of 4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one involves several steps. One common method includes the cyclization of o-mercaptophenol with appropriate electrophiles such as α-halo Michael acceptors . The reaction conditions typically involve the use of strong bases like sodium methoxide. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds with active sites, while the benzoxathiin ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 4-Imino-2,3-dihydro-1,4lambda6-benzoxathiin-4-one include other benzoxathiin derivatives such as 2,3-dihydro-1,4-benzoxathiine . These compounds share the benzoxathiin ring system but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

4-imino-2,3-dihydro-1,4λ6-benzoxathiine 4-oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c9-12(10)6-5-11-7-3-1-2-4-8(7)12/h1-4,9H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEGRCVSFNEBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=N)(=O)C2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.